molecular formula C7H7F2NO3S B2642396 2,3-Difluoro-4-methoxybenzenesulfonamide CAS No. 1343733-54-9

2,3-Difluoro-4-methoxybenzenesulfonamide

Cat. No.: B2642396
CAS No.: 1343733-54-9
M. Wt: 223.19
InChI Key: HEEMINABBIVODM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzenesulfonamide (B165840) Scaffolds in Chemical Science

The benzenesulfonamide moiety is a cornerstone in the development of a wide array of therapeutic agents. nih.gov The incorporation of fluorine into this scaffold has emerged as a powerful strategy to refine and enhance the molecular properties of these compounds for research applications. tandfonline.com

Historical Development of Benzenesulfonamide Chemistry in Research

The journey of benzenesulfonamide chemistry began in the early 20th century with the discovery of the antibacterial properties of sulfonamide-containing dyes. openaccesspub.orgresearchgate.net In 1932, the synthesis of Prontosil, a sulfonamide dye, by Gerhard Domagk marked a turning point in the fight against bacterial infections. researchgate.netwikipedia.org Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. openaccesspub.orgresearchgate.net This discovery unleashed a wave of research that led to the development of a plethora of "sulfa drugs," which were the first broadly effective systemic antibacterials and played a crucial role in medicine before the widespread availability of penicillin. wikipedia.orgresearchgate.net

The initial focus on antibacterial agents gradually expanded as researchers recognized the versatility of the benzenesulfonamide scaffold. This led to the development of non-antibacterial sulfonamides with a diverse range of biological activities. openaccesspub.org A significant milestone was the discovery of the diuretic properties of certain sulfonamides, which led to the development of thiazide diuretics. Furthermore, the observation that some antibacterial sulfonamides induced hypoglycemia as a side effect paved the way for the development of sulfonylurea drugs for the treatment of type 2 diabetes. openaccesspub.org This historical trajectory underscores the adaptability of the benzenesulfonamide core in medicinal chemistry, evolving from life-saving antibacterials to treatments for a wide spectrum of chronic diseases.

Role of Fluorination in Modulating Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties. tandfonline.com Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.comnih.gov

The strategic placement of fluorine atoms can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life of a drug in the body. tandfonline.com

Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a compound's ionization state at physiological pH and its interaction with biological targets. tandfonline.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. tandfonline.comnih.gov It can also induce conformational changes that favor a more optimal binding orientation.

The following table summarizes the key properties of fluorine and its impact on molecular characteristics in a research context:

Property of FluorineConsequence in Molecular DesignResearch Application
High ElectronegativityAlters electronic distribution, modulates pKaFine-tuning receptor interactions, improving cell permeability
Small van der Waals RadiusMinimal steric hindrance compared to other halogensAllows for isosteric replacement of hydrogen without significant size increase
Strong Carbon-Fluorine BondIncreased resistance to metabolic oxidationEnhancing drug half-life and bioavailability
Increased LipophilicityCan improve membrane permeabilityFacilitating access to intracellular targets and crossing the blood-brain barrier

Strategic Importance of the 2,3-Difluoro-4-methoxy Substitution Pattern

The specific arrangement of two fluorine atoms at the ortho positions (2 and 3) and a methoxy (B1213986) group at the para position (4) on the benzenesulfonamide ring is not arbitrary. This pattern is designed to leverage specific electronic and steric effects to potentially confer advantageous properties to the molecule.

Analysis of Structure-Activity Relationship (SAR) Precedents in Related Compounds

Ortho-Difluoro Substitution: The presence of two adjacent fluorine atoms on a benzene (B151609) ring can have significant conformational effects. The strong dipole moments of the C-F bonds can influence the preferred orientation of the molecule and its interaction with binding sites. Research on other ortho-disubstituted benzene derivatives has shown that this substitution pattern can lock the molecule into a specific conformation, which can be beneficial for receptor binding. masterorganicchemistry.com

Para-Methoxy Substitution: The methoxy group at the para-position is a well-known modulator of electronic properties. As an electron-donating group, it can influence the reactivity of the aromatic ring and the acidity of the sulfonamide proton. youtube.com In many SAR studies of benzenesulfonamide derivatives, a para-methoxy group has been shown to enhance biological activity. For instance, in a series of methoxybenzoyl-aryl-thiazole analogues, para-methoxy substitution was found to be favorable for anticancer activity. acs.orgnih.gov Similarly, in studies of bis(arylimino)pyridine-cobalt ethylene (B1197577) polymerization catalysts, a para-methoxy substituent enhanced the thermal stability of the catalyst. le.ac.uk

The combination of ortho-difluoro and para-methoxy substituents creates a unique electronic environment on the benzene ring, which could lead to novel biological activities or improved properties compared to simpler substitution patterns.

Hypothetical Mechanistic Advantages Conferred by the Methoxy Group

The methoxy group (-OCH3) at the 4-position can offer several hypothetical mechanistic advantages in a research context:

Modulation of Electronic Properties: The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, which can influence its interaction with electron-deficient regions of a binding pocket. youtube.com

Improved Pharmacokinetic Properties: The methoxy group can influence the metabolic profile of the compound. While it can be a site of metabolism itself (O-demethylation), its presence can also shield other parts of the molecule from metabolic attack. Furthermore, the polarity of the methoxy group can impact the solubility and permeability of the compound.

Overview of Current Research Trajectories Involving Difluoro-methoxybenzenesulfonamides

While specific research on 2,3-Difluoro-4-methoxybenzenesulfonamide is limited, the broader class of substituted benzenesulfonamides continues to be a fertile ground for drug discovery and development. Current research is focused on several key areas:

Carbonic Anhydrase Inhibitors: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Research is ongoing to develop isoform-selective CA inhibitors for the treatment of glaucoma, epilepsy, and certain types of cancer. rsc.orgnih.gov The substitution pattern on the benzene ring is crucial for achieving this selectivity.

Kinase Inhibitors: The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors for the treatment of cancer. nih.gov These compounds often target specific signaling pathways involved in tumor growth and proliferation.

Antimicrobial Agents: Although the use of older sulfa drugs has declined due to resistance, the benzenesulfonamide moiety is still being explored in the development of new antimicrobial agents with novel mechanisms of action. researchgate.net

Antiviral Agents: Recent studies have explored benzenesulfonamide derivatives as potential inhibitors of viral enzymes, highlighting the versatility of this scaffold in addressing infectious diseases.

The hypothetical compound this compound, with its unique combination of substituents, could be a valuable probe in these and other research areas. The ortho-difluoro pattern might confer conformational rigidity and enhanced binding, while the para-methoxy group could fine-tune electronic properties and provide an additional point of interaction. Future research will be necessary to synthesize this compound and evaluate its biological activity to determine its potential as a lead compound in various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEMINABBIVODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2,3 Difluoro 4 Methoxybenzenesulfonamide and Its Analogues

Precursor Synthesis and Functional Group Transformations

The assembly of the 2,3-difluoro-4-methoxybenzene core is a critical first step, requiring precise control over the introduction of the fluorine and methoxy (B1213986) substituents.

Preparation of Difluorinated Aromatic Precursors

The synthesis typically begins with a readily available difluorinated aromatic compound. A common starting material is 2,3-difluoroaniline (B47769). chemicalbook.com The preparation of 2,3-difluoroaniline can be achieved through various routes, often starting from more complex halogenated nitrobenzenes. For instance, 2,4,5-trichloronitrobenzene (B44141) can be fluorinated to give 2,4-difluoro-5-chloronitrobenzene, which is then selectively hydrogenated to yield 2,4-difluoroaniline. tandfonline.com Another approach starts with 2,3-dichloronitrobenzene, which undergoes fluorination, reduction, and a Schiemann reaction to produce 2,3-difluorochlorobenzene, followed by an amination reaction to yield the target 2,3-difluoroaniline. google.com

Alternatively, 1,2,3-trifluorobenzene (B74907) serves as a versatile precursor. guidechem.comchemicalbook.com Its synthesis can be accomplished via halogen exchange fluorination of 1,2,3-trichlorobenzene (B84244) using potassium fluoride (B91410) in a high-boiling point solvent like sulfolane. guidechem.comchemicalbook.com The resulting trifluorinated ring is then primed for the selective introduction of the methoxy group.

Introduction of the Methoxy Moiety via Electrophilic or Nucleophilic Aromatic Substitution

With a suitable difluorinated precursor in hand, the next step is the introduction of the methoxy group. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a precursor such as 1,2,3-trifluorobenzene, the fluorine atom at the 2-position is activated towards nucleophilic attack by the adjacent fluorine atoms. Reaction with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727), selectively displaces one of the fluorine atoms to yield 2,3-difluoroanisole. chemimpex.comacgpubs.org The regioselectivity of this reaction is governed by the electronic activation provided by the electron-withdrawing fluorine substituents. testbook.comnih.gov

This SNAr strategy is highly effective for electron-poor aromatic rings. The fluorine atom, despite being a poor leaving group in SN1 or SN2 reactions, is an excellent leaving group in SNAr reactions, especially when activated by ortho or para electron-withdrawing groups. acgpubs.org

Sulfonamidation Reactions for Benzenesulfonamide (B165840) Formation

The final stage of the synthesis involves the installation of the sulfonamide group onto the 2,3-difluoro-4-methoxybenzene core. This can be accomplished through several pathways, the most common of which proceeds via a sulfonyl chloride intermediate.

Direct Sulfonyl Chloride Routes

The classical and most direct method for forming the benzenesulfonamide is a two-step process involving chlorosulfonation followed by amination. nih.govlibretexts.org

Chlorosulfonation : The precursor, 2,3-difluoro-4-methoxybenzene (also known as 2,3-difluoroanisole), is treated with a strong sulfonating agent, typically chlorosulfonic acid (ClSO3H). libretexts.org This electrophilic aromatic substitution reaction introduces the chlorosulfonyl (-SO2Cl) group onto the benzene (B151609) ring. The methoxy group is a strong ortho-, para-director, and given the substitution pattern, the sulfonation is directed to the position para to the methoxy group. rsc.orglibretexts.org

Amination : The resulting 2,3-difluoro-4-methoxybenzenesulfonyl chloride is then reacted with an ammonia (B1221849) source to form the sulfonamide. vedantu.com Aqueous or concentrated ammonia is commonly used for this transformation. alrasheedcol.edu.iq The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.net

Table 1: Reagents and Conditions for Direct Sulfonyl Chloride Route
StepTypical ReagentsSolventTemperatureTypical Yield
ChlorosulfonationChlorosulfonic acid (ClSO3H), Thionyl chloride (SOCl2)None or Dichloromethane (B109758) (DCM)0-25 °CGood to Excellent
AminationAqueous Ammonia (NH4OH), Liquid Ammonia (NH3)Water, Dichloromethane (DCM), Pyridine0 °C to RefluxHigh to Quantitative

Alternative Sulfonylation Pathways (e.g., via sulfonyl azides, sulfinates)

While the sulfonyl chloride route is robust, alternative methods have been developed to circumvent the often harsh conditions of chlorosulfonation or to accommodate sensitive functional groups.

Via Sulfonyl Azides : Benzenesulfonyl azides can serve as precursors to sulfonamides. These reactions often proceed under metal-free conditions. For example, a base-mediated coupling of a sulfonyl azide (B81097) with an amine can yield the corresponding sulfonamide. nih.govresearchgate.netacs.org This method avoids the use of highly reactive sulfonyl chlorides.

Via Sulfinates : Sodium sulfinates are versatile intermediates for sulfonamide synthesis. They can be oxidatively coupled with amines in the presence of an oxidizing agent like iodine. rsc.orgacs.org This approach is valued for its mild conditions and tolerance of various functional groups. Another pathway involves the reaction of sulfinates with electrophilic nitrogen sources. acs.org

From Thiols : Direct conversion of thiols to sulfonamides can be achieved through oxidative amination. This involves the reaction of a thiol with an amine source in the presence of an oxidizing system, such as iodine and tert-butyl hydroperoxide (TBHP). rsc.org

Table 2: Comparison of Alternative Sulfonylation Pathways
Starting MaterialKey ReagentsGeneral ConditionsAdvantages
Sulfonyl AzideAmine, Base (e.g., DBU)Metal-free, mild conditionsAvoids sulfonyl chlorides
Sodium SulfinateAmine, Oxidant (e.g., I2)Metal-free, room temperatureMild conditions, good functional group tolerance
ThiolAmine, Oxidizing system (e.g., I2/TBHP)One-pot oxidative aminationDirect conversion from thiols
Aryl HalideSulfonamide, Cu or Pd catalystCross-coupling reactionBuilds C-N bond directly

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and byproducts. Key factors include the choice of base, solvent, temperature, and reaction time.

For the amination of sulfonyl chlorides, the reaction is often rapid. Studies have shown that using bases like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in an ethanol (B145695)/water solvent system can lead to excellent yields in minutes at low temperatures (0–5 °C). tandfonline.com The concentration and nature of the base can be critical; for instance, high yields of sulfonamides have been reported in highly basic aqueous media (e.g., 1.0 M NaOH), which can be counterintuitive as hydrolysis of the sulfonyl chloride is a competing reaction. cdnsciencepub.com

In alternative methods, such as the coupling of sulfinic acids and aryl azides, optimization involves screening catalysts and light sources. A dual system using a copper catalyst (e.g., CuCN) and a photoredox catalyst (e.g., Ir(ppy)₃) under visible light irradiation has proven effective, allowing the reaction to proceed under mild, redox-neutral conditions at room temperature. nih.gov The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) often providing the best results. nih.gov

The table below summarizes the impact of various parameters on sulfonamide synthesis.

Table 3: Optimization of Reaction Parameters in Sulfonamide Synthesis
ParameterConditionEffect on ReactionReference Example
Temperature Low (0–5 °C)Minimizes hydrolysis of sulfonyl chloride, improving yield.LiOH·H₂O mediated synthesis. tandfonline.com
Elevated (e.g., Reflux)Can be required to drive reactions with less reactive amines to completion.Typical amination procedures. nih.gov
Solvent Aqueous/Protic (e.g., EtOH/H₂O)Effective for salt formation and can facilitate rapid reactions with appropriate base.LiOH·H₂O mediated synthesis. tandfonline.com
Aprotic (e.g., Acetonitrile, DCM)Commonly used for solubility of organic precursors and to avoid competing hydrolysis.Amination of sulfonyl chlorides, photocatalytic methods. nih.govnih.gov
Base Inorganic (e.g., LiOH, NaOH)Acts as an acid scavenger; concentration can significantly influence yield.High pH aqueous synthesis. tandfonline.comcdnsciencepub.com
Organic (e.g., Pyridine, Triethylamine)Used as an acid scavenger and sometimes as a catalyst.Classical amination reactions. prepchem.com
Catalyst None (Classical)Direct reaction of sulfonyl chloride with ammonia/amine.Standard amination. alrasheedcol.edu.iq
Photoredox/Metal (e.g., Ir/Cu)Enables novel reaction pathways under mild conditions (e.g., from azides).Dual catalytic synthesis from sulfinic acids and azides. nih.gov

Solvent Effects and Catalysis in Synthetic Pathways

The efficiency and selectivity of sulfonamide synthesis are profoundly influenced by the choice of solvents and the use of catalytic systems. These factors can affect reaction rates, product distribution, and the formation of byproducts.

Solvent Effects: The initial sulfonation step is particularly sensitive to the reaction medium. The choice of solvent can alter the reactivity of the sulfonating agent and influence the regioselectivity of the substitution on the aromatic ring. For instance, studies on the sulfonation of anisole, a structural relative of the starting material, have shown that ortho-substitution is enhanced in solvents like dichloromethane compared to nitromethane (B149229) or dioxane. semanticscholar.org This effect is attributed to the intramolecular transfer of sulfur trioxide (SO₃) from a complex formed with the methoxy group's oxygen to the adjacent ortho carbon position. semanticscholar.org Similar effects could be anticipated in the sulfonation of 3,4-difluoroanisole, where the solvent could play a crucial role in directing the sulfonyl group to the desired position.

Ionic liquids have also emerged as novel solvents for sulfonation reactions, offering advantages such as minimal byproduct formation and potential for catalyst recycling. google.com The sulfonation of benzene and toluene (B28343) has been successfully carried out in ionic liquids like [emim][HSO₄], yielding excellent results. google.com

Catalysis: Catalysis offers a pathway to milder reaction conditions and improved efficiency. For the C-N bond formation step (amination), various catalytic systems have been developed. A novel magnetite-immobilized nano-Ruthenium catalyst has been shown to facilitate the direct coupling of sulfonamides and alcohols in an environmentally benign process that produces water as the only side-product. acs.org While this applies to N-alkylation rather than primary sulfonamide formation, it highlights the potential of heterogeneous catalysts. For the key amination step, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been used to activate sulfonyl fluorides for reaction with amines at room temperature, providing a mild alternative to traditional methods. organic-chemistry.org

Table 1: Influence of Solvents and Catalysts on Sulfonamide Synthesis
FactorExampleObserved EffectPotential Application for 2,3-Difluoro-4-methoxybenzenesulfonamide
Solvent Dichloromethane vs. NitromethaneIn the sulfonation of anisole, dichloromethane enhances ortho-substitution. semanticscholar.orgCould be used to control regioselectivity during the initial sulfonation of 3,4-difluoroanisole.
Solvent Ionic Liquids (e.g., [emim][HSO₄])Acts as both solvent and catalyst, leading to high yields (99%) in benzene sulfonation with no byproducts. google.comOffers a potentially cleaner route for the sulfonation step, minimizing waste acid.
Catalyst Calcium triflimide [Ca(NTf₂)₂]Activates sulfonyl fluorides for amination under mild, room temperature conditions. organic-chemistry.orgCould facilitate the final amination step under less harsh conditions if a sulfonyl fluoride intermediate is used.
Catalyst Nano-Ru/Fe₃O₄Catalyzes the N-alkylation of sulfonamides with alcohols, offering high selectivity and easy magnetic separation. acs.orgApplicable for the synthesis of N-substituted analogues of the target compound.

Stereochemical Considerations in Analogue Synthesis

While this compound itself is an achiral molecule, the synthesis of its analogues can involve significant stereochemical challenges, particularly when creating chiral molecules. Chirality can be introduced by modifying the sulfonamide nitrogen with substituents that create a stereocenter or an axis of chirality.

One major area of research is the development of N-C axially chiral sulfonamides. These compounds possess a hindered rotation around the nitrogen-aryl bond, leading to stable, separable enantiomers (atropisomers). A catalytic, enantioselective synthesis of such compounds has been achieved through the palladium-catalyzed N-allylation of secondary sulfonamides bearing a bulky, substituted phenyl group. nih.gov Using a chiral palladium catalyst with a Trost ligand, good enantioselectivity (up to 92% ee) was achieved. nih.gov This methodology could be adapted to create axially chiral analogues of this compound by first preparing an N-(2,6-disubstituted-phenyl) derivative and then performing an asymmetric N-allylation.

Another approach involves the use of chiral auxiliaries. For instance, reacting 2,3-difluoro-4-methoxybenzenesulfonyl chloride with a chiral amine would produce a mixture of diastereomers, which could then be separated using standard techniques like chromatography. The chiral auxiliary could then be cleaved if desired. The synthesis of chiral non-racemic sulfonamides, such as those derived from (1S)-(+)-10-camphorsulfonamide, serves as a well-established precedent for using chiral building blocks to control stereochemistry in sulfonamide derivatives. drexel.edu

Table 2: Strategies for Stereoselective Synthesis of Sulfonamide Analogues
StrategyDescriptionExample Reagents/CatalystsResulting Chiral Structure
Catalytic Asymmetric SynthesisEnantioselective reaction on a prochiral substrate to create a chiral center or axis.(S,S)-Trost ligand-(allyl-PdCl)₂ catalyst for N-allylation. nih.govN-C Axially Chiral Sulfonamide
Chiral AuxiliaryReaction of the sulfonyl chloride with a readily available, enantiopure amine or alcohol.(1S)-(+)-10-Camphorsulfonamide derivatives. drexel.eduDiastereomeric sulfonamides that can be separated.
Kinetic ResolutionSelective reaction of one enantiomer from a racemic mixture, leaving the other unreacted.Chiral catalysts or enzymes.Enantiomerically enriched sulfonamide.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For sulfonamide synthesis, this involves the use of safer solvents, minimizing hazardous reagents, and employing energy-efficient reaction methods. sci-hub.se

Eco-friendly Solvents and Reagents

Traditional sulfonamide synthesis often relies on hazardous reagents like chlorosulfonic acid and volatile organic solvents. thieme-connect.com Green chemistry seeks to replace these with more benign alternatives.

Water as a Solvent: One of the most significant advances has been the use of water as a solvent for the synthesis of sulfonamides from sulfonyl chlorides and amines. sci-hub.sersc.org This approach eliminates the need for organic solvents and often simplifies product isolation, which can sometimes be achieved by simple filtration after acidification. rsc.org Reactions are typically run at room temperature with a base like sodium carbonate to control pH, leading to excellent yields and purity. sci-hub.se

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, offers a completely solvent-free alternative. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis starting from disulfides. rsc.org This method uses solid sodium hypochlorite (B82951) for the initial oxidation and chlorination, followed by amination, avoiding bulk solvents entirely. rsc.org

Greener Reagents: Efforts have been made to replace harsh chlorinating agents. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can convert thiols directly to sulfonyl chlorides, which can then be reacted in situ with amines to form sulfonamides in very short reaction times. organic-chemistry.org Another method uses N-chlorosuccinimide (NCS) for the in-situ preparation of sulfonyl chlorides from thiols in water. organic-chemistry.org

Table 3: Comparison of Conventional vs. Green Chemistry Approaches
Reaction StepConventional MethodGreen AlternativeAdvantage
Sulfonation/ChlorinationChlorosulfonic acid or fuming sulfuric acid. wikipedia.orgIn-situ generation from thiols using H₂O₂/SOCl₂ or NCS in water. organic-chemistry.orgAvoids highly corrosive reagents and large amounts of acid waste.
Amination SolventOrganic solvents (e.g., Dichloromethane, THF).Water with dynamic pH control. rsc.orgEliminates volatile organic compounds, simplifies workup.
Overall ProcessBatch reaction in solution.Mechanosynthesis (ball milling). rsc.orgSolvent-free, potentially higher energy efficiency.

Microwave-Assisted and Photochemical Synthesis Routes

Alternative energy sources like microwaves and light can drive chemical reactions more efficiently and selectively, often aligning with the goals of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has become a widely accepted technique in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comjocpr.com The heating is rapid, uniform, and targeted at polar molecules within the reaction mixture. jocpr.com The synthesis of N-benzenesulfonamide maleimide (B117702), for example, was achieved in just 2 minutes with good yield using microwave heating, a significant improvement over conventional methods. tandfonline.com This approach is highly applicable to the amination step in the synthesis of this compound, potentially offering a faster and more energy-efficient route to the final product.

Photochemical Synthesis: Photochemical methods, which use light to initiate reactions, provide access to unique reactive intermediates under very mild conditions. Recent advances have utilized photocatalysis for the synthesis of sulfonamides and their precursors. nih.gov One strategy involves the visible-light-mediated, decarboxylative radical addition to sulfinylamines to produce sulfinamides, which can then be converted to primary sulfonamides. acs.org This method harnesses acridine (B1665455) photocatalysts and blue light. Another approach describes the late-stage functionalization of existing sulfonamides by converting them into sulfonyl radical intermediates using metal-free photocatalysis, allowing for further molecular diversification. nih.gov These cutting-edge techniques could provide novel routes to this compound or its complex analogues. acs.orgnih.gov

Table 4: Alternative Energy Methods in Sulfonamide Synthesis
MethodDescriptionKey AdvantagesReported Example
Microwave-AssistedUses microwave irradiation to rapidly heat the reaction mixture. jocpr.comDrastic reduction in reaction time, improved yields, energy efficiency. tandfonline.comyoutube.comSynthesis of N-benzenesulfonamide maleimide in 2 minutes. tandfonline.com
Photochemical (Visible Light)Uses a photocatalyst and light (e.g., blue LEDs) to generate radical intermediates. acs.orgExtremely mild conditions (room temperature), high functional group tolerance, novel reactivity. nih.govConversion of carboxylic acids into primary sulfonamides via sulfinamide intermediates. acs.org
Photochemical (Iron-Catalyzed)Uses an iron catalyst and light to form sulfinamides from hydrocarbons. chemistryviews.orgUtilizes an inexpensive and abundant metal catalyst. chemistryviews.orgSulfinamidation of aliphatic hydrocarbons under LED irradiation. chemistryviews.org

Chemical Reactivity and Transformation Studies of 2,3 Difluoro 4 Methoxybenzenesulfonamide

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring. ucalgary.cayoutube.com

The position of electrophilic attack on the 2,3-Difluoro-4-methoxybenzenesulfonamide ring is determined by the cumulative directing effects of its four substituents. Each group exerts an influence, either activating or deactivating the ring towards attack and directing incoming electrophiles to specific positions.

Methoxy (B1213986) Group (-OCH₃) at C4: This is a strongly activating group and an ortho, para-director. libretexts.orgyoutube.com It donates electron density to the ring through a strong resonance effect (+R), significantly increasing the nucleophilicity of the carbons at the ortho (C3 and C5) and para (C1) positions.

Fluorine Atoms (-F) at C2 and C3: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I), but they are ortho, para-directors because of electron donation through resonance (+R) via their lone pairs. pressbooks.pub

Sulfonamide Group (-SO₂NH₂) at C1: This is a strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety, both through induction (-I) and resonance (-R). It acts as a meta-director. rsc.orgleah4sci.com

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting EffectFavored Positions for Attack
-SO₂NH₂C1-I, -R (Withdrawing)Strongly DeactivatingMetaC3, C5
-FC2-I > +R (Net Withdrawing)Weakly DeactivatingOrtho, ParaC1, C3, C5
-FC3-I > +R (Net Withdrawing)Weakly DeactivatingOrtho, ParaC2, C4, C6
-OCH₃C4+R > -I (Donating)Strongly ActivatingOrtho, ParaC3, C5

Based on the analysis of substituent effects, standard EAS reactions are predicted to occur selectively at the C5 position.

Halogenation: In the presence of a Lewis acid catalyst such as FeBr₃, bromination would introduce a bromine atom at the C5 position.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺) as the electrophile, leading to the formation of the 5-nitro derivative. uomustansiriyah.edu.iq

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C5 position.

ReactionTypical ReagentsPredicted Major Product
BrominationBr₂, FeBr₃5-Bromo-2,3-difluoro-4-methoxybenzenesulfonamide
NitrationHNO₃, H₂SO₄2,3-Difluoro-4-methoxy-5-nitrobenzenesulfonamide
SulfonationFuming H₂SO₄ (SO₃)This compound-5-sulfonic acid

Nucleophilic Displacement of Fluorine Atoms

Aromatic rings bearing fluorine atoms can undergo Nucleophilic Aromatic Substitution (SNAr), especially when the ring is activated by potent electron-withdrawing groups. nih.govlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acs.org

The feasibility of displacing the fluorine atoms at C2 and C3 depends on their activation by electron-withdrawing substituents. In SNAr, such groups are required to stabilize the negative charge of the Meisenheimer intermediate, particularly when the charge is delocalized onto the ortho and para positions relative to the point of nucleophilic attack. libretexts.org

The -SO₂NH₂ group at C1 is a strong electron-withdrawing group, which powerfully activates the ring towards nucleophilic attack. It provides significant stabilization for a negative charge at the ortho and para positions.

The -OCH₃ group at C4 is an electron-donating group, which deactivates the ring towards nucleophilic attack.

Considering these effects, the lability of the two fluorine atoms is vastly different:

Fluorine at C2: This fluorine is ortho to the strongly activating sulfonamide group. Nucleophilic attack at C2 allows the resulting negative charge in the Meisenheimer complex to be delocalized onto the sulfonyl group, providing substantial stabilization. Thus, the C2-fluorine is highly activated and labile.

Fluorine at C3: This fluorine is meta to the activating sulfonamide group. Nucleophilic attack at C3 does not allow for direct resonance delocalization of the negative charge onto the sulfonyl group. Furthermore, the C3 position is ortho to the deactivating methoxy group. Consequently, the C3-fluorine is significantly less labile and unlikely to be displaced under typical SNAr conditions.

Fluorine PositionPosition Relative to -SO₂NH₂ (Activating)Position Relative to -OCH₃ (Deactivating)Predicted Lability in SNAr
C2OrthoMetaHigh
C3MetaOrthoLow

Given the high lability of the fluorine atom at C2, this compound is an excellent substrate for regioselective SNAr reactions with various nucleophiles.

Amination: Reaction with nucleophiles like ammonia (B1221849), primary amines, or secondary amines would readily displace the C2-fluorine to yield 2-amino-3-fluoro-4-methoxybenzenesulfonamide derivatives.

Alkoxylation: Treatment with alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), would result in the substitution of the C2-fluorine to form a 2,4-dimethoxy-3-fluorobenzenesulfonamide.

Thiolation: Reaction with thiolates, such as sodium thiophenoxide, would lead to the formation of a 3-fluoro-4-methoxy-2-(phenylthio)benzenesulfonamide.

Reaction TypeExample NucleophilePredicted Product Structure
AminationAmmonia (NH₃)2-Amino-3-fluoro-4-methoxybenzenesulfonamide
AlkoxylationSodium Methoxide (NaOCH₃)3-Fluoro-2,4-dimethoxybenzenesulfonamide
ThiolationSodium Thiophenoxide (NaSPh)3-Fluoro-4-methoxy-2-(phenylthio)benzenesulfonamide

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) itself is a versatile functional handle for further chemical transformations. The two protons on the nitrogen atom are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in various reactions.

N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base. More advanced methods, such as the Mitsunobu reaction, allow for alkylation using alcohols. researchgate.netnih.gov These reactions can produce either mono- or di-N-alkylated products depending on the stoichiometry and reaction conditions. ionike.com

N-Arylation: Modern cross-coupling methods have enabled the formation of C-N bonds to the sulfonamide nitrogen. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Chan-Evans-Lam reactions can be used to couple the sulfonamide with aryl halides or arylboronic acids, respectively, to yield N-aryl sulfonamides. rsc.orgnih.govnih.gov

N-Acylation: The sulfonamide can be acylated using reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form N-acylsulfonamides, which are important motifs in medicinal chemistry. researchgate.net

Modification TypeTypical ReagentsProduct Class
N-AlkylationAlkyl Halide + Base; Alcohol + DEAD/PPh₃ (Mitsunobu)N-Alkyl(aryl)sulfonamides
N-ArylationAryl Halide + Pd catalyst (Buchwald-Hartwig)N-Arylsulfonamides
N-AcylationAcyl Chloride + BaseN-Acylsulfonamides

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can undergo both N-alkylation and N-acylation reactions. These reactions are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation: The N-alkylation of sulfonamides typically requires a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion. This anion then reacts with an alkylating agent, such as an alkyl halide. The choice of base and solvent can significantly impact the reaction's efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net

A study on the manganese-catalyzed N-alkylation of various aryl and alkyl sulfonamides using alcohols as alkylating agents demonstrated high yields for a diverse range of substrates. acs.org For instance, the reaction of p-toluenesulfonamide (B41071) with various substituted benzylic alcohols resulted in excellent isolated yields of the corresponding mono-N-alkylated products. acs.org It is anticipated that this compound would react similarly under these conditions. The electron-withdrawing fluorine atoms on the phenyl ring might slightly increase the acidity of the N-H bond, potentially facilitating its deprotonation.

N-Acylation: N-acylation of sulfonamides introduces an acyl group to the nitrogen atom, forming N-acylsulfonamides. This transformation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides under both solvent and solvent-free conditions, affording good to excellent yields. researchgate.net

Another efficient method for N-acylation involves the use of N-acylbenzotriazoles in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net This method has been successfully applied to a variety of sulfonamides and N-acylbenzotriazoles, yielding N-acylsulfonamides in high yields. semanticscholar.orgresearchgate.net The reactivity of this compound in N-acylation is expected to be comparable to other benzenesulfonamides, with the substituents on the aromatic ring potentially influencing the reaction kinetics.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Substituted Benzenesulfonamides This table is generated based on data from analogous compounds and represents expected outcomes for this compound.

Reaction TypeReactantsCatalyst/BaseProduct (General Structure)Expected Yield (%)
N-AlkylationThis compound, Benzyl alcoholMn(I) PNP pincer complexN-Benzyl-2,3-difluoro-4-methoxybenzenesulfonamide~85
N-AcylationThis compound, Acetic anhydrideBismuth(III) chlorideN-Acetyl-2,3-difluoro-4-methoxybenzenesulfonamide>90
N-AcylationThis compound, N-BenzoylbenzotriazoleSodium hydrideN-Benzoyl-2,3-difluoro-4-methoxybenzenesulfonamide~95

Derivatization at the Sulfur Atom

The sulfur atom in the sulfonamide group of this compound is at its highest oxidation state (+6) and is part of a relatively stable sulfonyl group. Direct derivatization at the sulfur atom is less common than reactions at the nitrogen atom. However, the sulfonyl group can be a target for nucleophilic attack under certain conditions, leading to the cleavage of the S-N or S-C bond.

Reactions involving the displacement of the entire sulfonyl group are generally challenging due to the strength of the carbon-sulfur bond. However, in specific contexts, such as in the presence of potent nucleophiles or under forcing reaction conditions, cleavage of the arylsulfonyl group might be possible.

More relevant to synthetic derivatization is the chemistry of the precursor to this compound, which is likely 2,3-difluoro-4-methoxybenzenesulfonyl chloride. The sulfonyl chloride is highly reactive towards nucleophiles. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (to form the corresponding sulfonic acid). The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with an amine under basic conditions. ucl.ac.uk

Stability and Degradation Pathways in Research Environments

The stability of this compound under various environmental conditions is a critical factor in its handling, storage, and potential applications. The primary points of interest for degradation are the sulfonamide bond and the aromatic ring system.

Hydrolytic Stability of the Sulfonamide Bond

The sulfonamide bond (S-N) is generally considered to be chemically robust and resistant to hydrolysis under neutral conditions. acs.orgnih.gov However, under acidic or basic conditions, and particularly at elevated temperatures, the sulfonamide bond can undergo hydrolytic cleavage.

Studies on the hydrolysis of various sulfonamides have shown that the rate of hydrolysis is pH-dependent. rsc.org For many sulfonamides, the half-life under typical environmental pH and temperature is long, indicating significant stability. acs.org The mechanism of hydrolysis can involve nucleophilic attack of water or hydroxide (B78521) ion on the sulfur atom.

Table 2: General Hydrolytic Stability of Benzenesulfonamides This table provides a general overview of the stability of the sulfonamide bond under different pH conditions, which is expected to be applicable to this compound.

pH ConditionGeneral Rate of HydrolysisPrimary Mechanism
Acidic (pH < 4)Slow to ModerateAcid-catalyzed hydrolysis
Neutral (pH ~ 7)Very SlowGenerally stable
Basic (pH > 10)Slow to ModerateBase-catalyzed hydrolysis

Photochemical and Oxidative Degradation Studies

Photochemical Degradation: Many aromatic compounds, including sulfonamides, can undergo degradation upon exposure to ultraviolet (UV) light. The photochemical degradation of sulfonamides can proceed through various pathways, including cleavage of the S-N bond, cleavage of the S-C bond, and modifications of the aromatic ring. researchgate.net The presence of photosensitizers in the environment can accelerate this process.

Studies on the photodegradation of various sulfonamide antibiotics have shown that the degradation rates follow pseudo-first-order kinetics in UV/oxidant systems. nih.gov The degradation products often include sulfanilic acid derivatives, resulting from the cleavage of the S-N bond. researchgate.net The fluorine and methoxy substituents on the benzene (B151609) ring of this compound will influence its UV absorption properties and, consequently, its susceptibility to photodegradation.

Oxidative Degradation: Sulfonamides can be degraded by various oxidizing agents. Advanced oxidation processes (AOPs), which generate highly reactive species such as hydroxyl radicals (•OH), are effective in degrading a wide range of organic pollutants, including sulfonamides. mdpi.com For example, the combination of UV irradiation with persulfate has been shown to effectively degrade sulfathiazole. mdpi.com

Enzymatic oxidation is another potential degradation pathway. Peroxidases, for instance, have been shown to oxidize sulfonamide antibiotics with high conversion levels. scielo.org.mx The degradation products of oxidative processes can be numerous and may result from hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, or other oxidative transformations. nih.gov The electron-rich nature of the methoxy-substituted aromatic ring in this compound might make it susceptible to electrophilic attack by oxidizing species.

Table 3: Common Degradation Pathways for Substituted Benzenesulfonamides This table summarizes potential degradation pathways for this compound based on studies of analogous compounds.

Degradation TypeCommon ConditionsMajor Cleavage SitesPotential Products
PhotochemicalUV irradiationS-N bond, S-C bond2,3-Difluoro-4-methoxyaniline, 2,3-Difluoro-4-methoxybenzenesulfonic acid
Oxidative (AOPs)Presence of •OH radicalsAromatic ring, S-N bondHydroxylated derivatives, cleavage products
EnzymaticPeroxidasesVaries with enzymeOxidized derivatives

Advanced Structural and Spectroscopic Characterization of 2,3 Difluoro 4 Methoxybenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, a comprehensive picture of the molecular structure, including connectivity and spatial relationships, can be constructed.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of 2,3-Difluoro-4-methoxybenzenesulfonamide.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons are expected. The two aromatic protons (H-5 and H-6) will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling). The methoxy group (-OCH₃) protons will typically appear as a sharp singlet further upfield, while the sulfonamide (-SO₂NH₂) protons will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum will show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). Carbons at the C-1 and C-4 positions will show smaller two-bond coupling (²J_CF), and the C-5 and C-6 carbons will show even smaller three- and four-bond couplings (³J_CF and ⁴J_CF), respectively. These characteristic splitting patterns are definitive evidence for the positions of the fluorine substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted Multiplicity / Coupling Constants (J, Hz)
H-5 ~7.0 - 7.3 --- Multiplet
H-6 ~7.6 - 7.9 --- Multiplet
-OCH₃ ~3.9 ~56.0 Singlet
-NH₂ ~7.5 (broad) --- Broad Singlet
C-1 --- ~125-130 Doublet of doublets (²J_CF, ³J_CF)
C-2 --- ~145-150 Doublet of doublets (¹J_CF, ²J_CF)
C-3 --- ~140-145 Doublet of doublets (¹J_CF, ²J_CF)
C-4 --- ~150-155 Doublet of doublets (²J_CF, ³J_CF)
C-5 --- ~115-120 Doublet (⁴J_CF)

Note: Predicted values are based on typical chemical shifts for similar fluorinated and sulfonamide-containing aromatic compounds.

Fluorine (¹⁹F) NMR Chemical Shift Analysis and Coupling Constants

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the electronically non-equivalent fluorine atoms at the C-2 and C-3 positions.

These two fluorine signals will appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³J_FF) and to the neighboring aromatic protons, H-6 (⁴J_HF) for F-2 and H-5 (⁴J_HF) for F-3. The magnitude of the fluorine-fluorine coupling constant is indicative of their relative positions on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons, H-5 and H-6, confirming their ortho relationship. A cross-peak between the signals assigned to H-5 and H-6 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C correlations. usm.my Key expected correlations for this compound would include:

The methoxy protons (~3.9 ppm) showing a cross-peak to the C-4 carbon.

The H-5 proton showing correlations to C-1, C-3, and C-4.

The H-6 proton showing correlations to C-1, C-2, and C-4.

The sulfonamide protons showing a correlation to C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. It would show a correlation between the methoxy protons and the H-5 proton, confirming the spatial closeness of these groups and supporting the proposed substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound. The calculated exact mass for the molecular formula of this compound, C₇H₇F₂NO₃S, is 223.0118 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Da)
C₇H₇F₂NO₃S 223.0118
[M+H]⁺ 224.0196

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. libretexts.orgnih.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides is the neutral loss of SO₂ (64.96 Da), leading to the formation of a difluoro-methoxyaniline radical cation.

Cleavage of the Carbon-Sulfur Bond: Scission of the C-S bond can result in two primary fragments: the benzenesulfonyl cation ([C₆H₂F₂(OCH₃)SO₂]⁺) at m/z 159.97 and the difluoro-methoxyphenyl radical.

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃, 15.02 Da), particularly from the molecular ion or subsequent fragments.

Loss of the Sulfonamide Moiety: Cleavage can occur to lose the entire •SO₂NH₂ group (79.96 Da).

These fragmentation patterns allow for the systematic deconstruction of the molecule, confirming the presence and connectivity of the sulfonamide, methoxy, and difluorophenyl functional groups.

Table 3: List of Compounds Mentioned

Compound Name

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational motions of its constituent atoms. The frequencies of these vibrations are characteristic of specific bonds and functional groups within the molecule.

Characteristic Absorption Bands of Sulfonamide, Fluorine, and Methoxy Groups

The vibrational spectrum of this compound is dominated by the characteristic bands of its primary functional groups: the sulfonamide (-SO₂NH₂), the aromatic fluorine substituents (C-F), and the methoxy group (-OCH₃).

The sulfonamide group gives rise to several distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide are observed as two bands in the 3390–3250 cm⁻¹ region. researchgate.net Furthermore, the S-N stretching vibration is expected to appear in the 940-900 cm⁻¹ range.

The carbon-fluorine (C-F) bonds on the aromatic ring introduce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The exact position and intensity of these bands are sensitive to the substitution pattern on the benzene (B151609) ring.

The methoxy group (-OCH₃) is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O-C asymmetric stretching vibration, which is typically found in the 1275–1200 cm⁻¹ region. A symmetric C-O-C stretching band is also expected near 1050-1015 cm⁻¹.

Below is a summary of the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Sulfonamide (-SO₂NH₂)N-H Asymmetric & Symmetric Stretch3390 - 3250
S=O Asymmetric Stretch1370 - 1330
S=O Symmetric Stretch1180 - 1160
S-N Stretch940 - 900
Aromatic Fluorine (C-F)C-F Stretch1300 - 1000
Methoxy (-OCH₃)C-H Stretch2980 - 2850
C-O-C Asymmetric Stretch1275 - 1200
Aromatic Ring (C=C)C=C Stretch1600 - 1450

Conformationally Sensitive Vibrational Modes

The conformation of this compound is primarily defined by the torsional angles around the C-S and S-N bonds. Rotational spectroscopy studies on similar benzenesulfonamides have shown that two main conformers are possible, differing in the orientation of the amino group's hydrogen atoms relative to the oxygen atoms of the sulfonyl group (eclipsed or staggered). nih.gov

Certain vibrational modes are particularly sensitive to these conformational changes. Low-frequency torsional modes, especially those involving the rotation of the SO₂NH₂ group relative to the benzene ring, are direct probes of the conformational landscape. nih.gov Changes in the molecular conformation can lead to shifts in the frequencies of the S=O and S-N stretching vibrations, as the electronic environment and coupling between these modes are altered. researchgate.net Studying these subtle spectral shifts, often with the aid of computational methods like Density Functional Theory (DFT), can help elucidate the molecule's preferred conformational state in different environments. kau.edu.sa

X-ray Crystallography and Solid-State Structural Investigations

While a specific single-crystal X-ray diffraction study for this compound is not widely available, extensive research on closely related arylsulfonamides allows for a detailed and accurate prediction of its solid-state characteristics. nih.govresearchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of sulfonamides is predominantly governed by strong intermolecular hydrogen bonds established by the sulfonamide group. researchgate.net The N-H protons act as hydrogen bond donors, while the sulfonyl oxygen atoms serve as acceptors. It is highly probable that this compound molecules will form infinite one-dimensional chains or more complex networks through N-H···O hydrogen bonds. nih.govresearchgate.net

Expected Intermolecular Interactions:

Primary Interaction: Strong N-H···O hydrogen bonds forming chains or sheets.

Secondary Interactions: C-H···O interactions involving aromatic or methoxy protons and sulfonyl oxygens.

Potential Interactions: C-H···F hydrogen bonds and C-H···π interactions contributing to the stability of the crystal lattice.

Conformational Preferences in the Crystalline State

In the solid state, molecules adopt a conformation that optimizes packing efficiency and maximizes intermolecular interactions. For arylsulfonamides, a key conformational parameter is the dihedral angle between the plane of the benzene ring and the plane defined by the S-N-C atoms. Studies on similar structures show that this angle can vary significantly, often falling in the range of 40° to 65°, indicating a twisted conformation. nih.govresearchgate.net

The orientation of the sulfonamide group relative to the aromatic ring is also critical. Rotational studies suggest that conformers where the amino group's hydrogens eclipse the sulfonyl oxygens are often the most stable. nih.gov The specific arrangement of the 2,3-difluoro and 4-methoxy substituents will impose steric and electronic constraints that fine-tune the final conformational preference adopted by this compound in its crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the substituted benzene ring.

The benzene ring itself is a chromophore, exhibiting characteristic π → π* transitions. The attachment of the sulfonamide, fluorine, and methoxy groups (auxochromes) modifies the electronic energy levels of the molecular orbitals. These substituents, particularly the electron-donating methoxy group and the electron-withdrawing sulfonamide and fluoro groups, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. up.ac.za

The promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is the fundamental transition observed. kau.edu.sa In substituted benzenes, two primary absorption bands are typically observed, corresponding to the E₂-band (primary band) and the B-band (secondary band). Any shifting of these bands can also be an indicator of intermolecular interactions, such as hydrogen bonding, in the solid state. up.ac.za

Transition TypeExpected Wavelength Range (nm)Associated Chromophore
π → π* (E₂-band)220 - 260Substituted Benzene Ring
π → π* (B-band)270 - 310Substituted Benzene Ring

Chromophore Analysis and Absorption Maxima

The electronic absorption spectrum of this compound is primarily determined by the chromophores present within its molecular structure. A chromophore is the part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to the functional groups that absorb light in the ultraviolet and visible regions. The principal chromophore in this compound is the substituted benzene ring.

The benzene ring itself exhibits characteristic π → π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. In an unsubstituted benzene molecule, these transitions are observed at approximately 184 nm, 204 nm, and 256 nm. However, the presence of substituents on the benzene ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

In this compound, the benzene ring is decorated with several substituents: two fluorine atoms, a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2). Both the methoxy and sulfonamide groups are considered auxochromes. An auxochrome is a group of atoms attached to a chromophore that modifies the ability of that chromophore to absorb light. They typically possess non-bonding electrons (n electrons) that can interact with the π-electron system of the chromophore.

The methoxy group, with its lone pairs of electrons on the oxygen atom, and the sulfonamide group can both participate in resonance with the benzene ring. This delocalization of electrons, often referred to as the mesomeric effect, extends the conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, less energy is required to excite an electron, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

The fluorine atoms, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the benzene ring. This effect can sometimes lead to a hypsochromic shift (a shift to shorter wavelengths). However, in this molecule, the resonance effects of the methoxy and sulfonamide groups are expected to be more dominant in determining the position of the primary absorption bands.

Electronic TransitionEstimated λmax (nm)Solvent
π → π~275Cyclohexane (B81311)
π → π~220Cyclohexane

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited states of the molecule. Solvents of varying polarities can stabilize or destabilize these states to different extents, leading to shifts in the absorption maxima.

For this compound, the π → π* transitions are expected to exhibit solvatochromic shifts. In general, polar solvents tend to stabilize both the ground and excited states through dipole-dipole interactions and hydrogen bonding. The extent of this stabilization, however, is often different for the two states.

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state relative to the ground state. This reduces the energy gap for the electronic transition, resulting in a bathochromic (red) shift. Conversely, if the ground state is more stabilized by the polar solvent than the excited state, a hypsochromic (blue) shift will be observed.

In the case of this compound, the presence of the methoxy and sulfonamide groups can lead to an excited state with a greater dipole moment than the ground state due to charge redistribution upon electronic excitation. Therefore, it is anticipated that an increase in solvent polarity will cause a bathochromic shift in the λmax of the principal π → π* transition.

The ability of protic solvents, such as ethanol (B145695) and methanol (B129727), to act as hydrogen bond donors can also play a crucial role. The sulfonamide group, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. Hydrogen bonding interactions with the solvent can further stabilize the electronic states of the molecule.

To illustrate the potential solvent effects on the electronic spectrum of this compound, a hypothetical dataset is presented below, showing the expected trend of the primary absorption band in solvents of increasing polarity.

SolventDielectric Constant (ε)Estimated λmax (nm) for π → π* transitionObserved Shift
Cyclohexane2.02~275-
Dichloromethane (B109758)8.93~278Bathochromic
Ethanol24.55~282Bathochromic
Acetonitrile (B52724)37.5~280Bathochromic
Water80.1~285Bathochromic

This theoretical analysis underscores the sensitivity of the electronic structure of this compound to its molecular environment. A systematic study of its UV-Vis spectra in a range of solvents would provide valuable experimental data to confirm these predictions and further elucidate the nature of its excited states and solute-solvent interactions.

Computational and Chemoinformatic Investigations of 2,3 Difluoro 4 Methoxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve quantum mechanical equations to model the distribution of electrons and the resulting molecular geometry and energy.

Density Functional Theory (DFT) is a robust computational method used to obtain precise information about the electronic structure and geometric shape of molecules. nih.govyoutube.com The process involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This is typically achieved using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. nih.gov

The geometry optimization for 2,3-Difluoro-4-methoxybenzenesulfonamide would calculate key structural parameters. The resulting data would include bond lengths (in Ångströms), bond angles, and dihedral angles (in degrees), which define the three-dimensional arrangement of the atoms. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for validation. researchgate.net

Table 1: Exemplar Predicted Geometrical Parameters for this compound using DFT/B3LYP.
ParameterAtoms InvolvedPredicted Value
Bond LengthS-O1~1.45 Å
Bond LengthS-N~1.65 Å
Bond LengthC-F~1.36 Å
Bond AngleO-S-O~120°
Bond AngleC-S-N~107°
Dihedral AngleC-C-S-N~85°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. edu.krd The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level signifies the ability to accept an electron. edu.krd The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), a critical parameter for assessing molecular stability; molecules with a larger gap are generally more stable and less reactive. edu.krdschrodinger.com

These energies are calculated using the optimized geometry from DFT. researchgate.net From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived, such as electronegativity (χ), chemical potential (μ), and chemical hardness (η), which further characterize the molecule's reactivity. edu.krdscielo.org.za

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors.
PropertySymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--7.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO6.3 eV
Ionization PotentialIP-EHOMO7.5 eV
Electron AffinityEA-ELUMO1.2 eV
Chemical Hardnessη(IP - EA) / 23.15 eV

Computational methods can accurately predict various spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. nih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. nih.govepstem.net The calculated shifts are often plotted against experimental values to confirm the molecular structure, with a high correlation coefficient indicating a good match. epstem.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated to predict the Infrared (IR) spectrum. These frequencies correspond to specific molecular motions, such as stretching and bending of bonds. scielo.org.za Calculated values are often scaled by a factor to correct for systematic errors and improve agreement with experimental spectra. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible range is predicted using Time-Dependent DFT (TD-DFT). nih.gov This calculation provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. bsu.by

Table 3: Exemplar Predicted Spectroscopic Data.
Spectroscopy TypeParameterPredicted ValueAssignment
¹H NMRChemical Shift (δ)~7.2 ppmAromatic Protons (CH)
¹³C NMRChemical Shift (δ)~150 ppmAromatic Carbon (C-F)
FT-IRVibrational Frequency (ν)~1350 cm⁻¹SO₂ Asymmetric Stretch
UV-VisMax Wavelength (λmax)~280 nmπ → π* transition

Molecular Docking and Dynamics Simulations

While quantum calculations describe the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how the molecule interacts with biological systems, a key step in drug discovery and design. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.gov For this compound, potential biological targets could include enzymes like carbonic anhydrases or kinases, which are often targeted by sulfonamide-containing compounds. nih.gov

The docking process generates a binding score, typically in kcal/mol, which estimates the strength of the interaction. rsc.org It also reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. nih.gov

To assess the stability of the docked complex, Molecular Dynamics (MD) simulations are performed. mdpi.com An MD simulation tracks the movements of every atom in the ligand-protein complex over a period of time (e.g., 100 nanoseconds) in a simulated physiological environment. rsc.org A stable complex, indicated by low root-mean-square deviation (RMSD) values, suggests that the ligand maintains a consistent binding pose, reinforcing the docking prediction. nih.gov

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis studies the different spatial arrangements of a molecule and their relative energies. nih.gov For this compound, key flexible bonds include the C-S and S-N bonds, allowing rotation of the sulfonyl and amide groups.

Molecular dynamics simulations performed in a solvent, such as water, are particularly useful for studying conformational flexibility. mdpi.com These simulations show how the molecule behaves in a solution, providing insight into which conformations are most prevalent and how the molecule's shape might change upon interacting with its environment or a biological target. This dynamic view is crucial for a realistic understanding of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern biological function. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different physicochemical or structural features of a molecule. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For the specific compound this compound, while it is not indexed with experimental data in major public repositories like PubChem, its molecular descriptors can be computationally derived using established algorithms. These calculated properties provide a quantitative profile of the molecule essential for QSAR analysis.

Key molecular descriptors for this compound include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Rotatable Bonds: The number of bonds that allow free rotation around them. This descriptor provides insight into the conformational flexibility of a molecule, which can affect its binding to a biological target.

Hydrogen Bond Acceptors/Donors: The count of atoms or groups that can accept or donate a hydrogen bond, respectively. These interactions are critical for molecular recognition at a receptor's active site.

Calculated Molecular Descriptors for this compound
DescriptorDefinitionCalculated Value
Molecular FormulaThe elemental composition of the molecule.C₇H₇F₂NO₃S
Molecular WeightThe mass of one mole of the substance.223.20 g/mol
LogPThe logarithm of the octanol/water partition coefficient, indicating lipophilicity.1.1
TPSAThe surface area of polar atoms, related to membrane permeability.77.76 Ų
Rotatable BondsThe count of bonds allowing free rotation, indicating molecular flexibility.2
Hydrogen Bond DonorsThe number of groups that can donate a hydrogen atom to a hydrogen bond.1
Hydrogen Bond AcceptorsThe number of atoms that can accept a hydrogen atom in a hydrogen bond.5

Predictive QSAR models are developed by correlating the molecular descriptors of a series of structurally related compounds (analogues) with their experimentally determined biological activities. The development process involves compiling a dataset of benzenesulfonamide (B165840) analogues, calculating their descriptors, and applying statistical methods to create a predictive equation.

For benzenesulfonamide analogues, QSAR models have been successfully developed to predict a range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The general workflow is as follows:

Data Set Compilation: A training set of diverse benzenesulfonamide analogues with a wide range of biological activities is collected from literature or experimental screening.

Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each analogue in the training set.

Model Generation: Statistical techniques are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common method used to generate a linear equation relating the most relevant descriptors to activity. nih.gov More advanced methods like Kernel Partial Least Squares (KPLS) may also be used. nih.gov

Model Validation: The predictive power of the model is rigorously tested using cross-validation techniques and an external test set of compounds not used in the model's creation. researchgate.net A high correlation coefficient (r²) for the training and test sets indicates a robust and predictive model. nih.gov

For example, a QSAR study on benzenesulfonamide derivatives targeting the TrkA receptor for glioblastoma treatment used an AutoQSAR model, which demonstrated a strong correlation for both the training and test sets, confirming the model's predictive utility. nih.gov Such models can then be used to predict the biological activity of new, unsynthesized analogues like this compound, guiding synthetic efforts toward more potent compounds.

Retrosynthetic Analysis and Synthetic Route Prediction Algorithms

Retrosynthetic analysis is a problem-solving technique for designing chemical syntheses. The process involves deconstructing a target molecule into a series of simpler, commercially available precursor molecules. Modern computational chemistry leverages sophisticated algorithms and artificial intelligence to automate this process, predicting viable synthetic pathways. chemrxiv.org

For this compound, a retrosynthetic algorithm would likely identify two primary disconnections:

S-N Bond Disconnection: Breaking the bond between the sulfur atom and the nitrogen atom of the amide group. This is a common and reliable disconnection for sulfonamides, pointing to a synthesis from a sulfonyl chloride and ammonia (B1221849) (or an ammonia equivalent).

Aryl C-S Bond Disconnection: Breaking the bond between the aromatic ring and the sulfur atom. This suggests the formation of the sulfonyl group on the aromatic ring, typically via chlorosulfonation of a substituted benzene (B151609) precursor.

A plausible retrosynthetic pathway predicted by such an algorithm would be:

Retrosynthetic analysis of this compound, showing the target molecule being broken down into simpler precursors: 2,3-difluoro-4-methoxybenzenesulfonyl chloride and then 1,2-difluoro-3-methoxybenzene.

Figure 1. A predicted retrosynthetic pathway for this compound, identifying key precursors.

Cheminformatics Databases and Data Mining for Analogous Structures

Cheminformatics databases are essential resources in computational drug discovery, serving as vast repositories for chemical structures, their properties, and associated biological activity data. neovarsity.orgosdd.net These databases are the backbone for data mining efforts to identify compounds structurally similar to a query molecule and to build datasets for QSAR modeling. osdd.net

Major public and commercial databases used for this purpose include:

PubChem: A massive, free database hosted by the U.S. National Institutes of Health (NIH) containing information on millions of chemical substances and their biological activities. libretexts.orgnih.gov

ChEMBL: A curated database of bioactive drug-like small molecules, it contains 2D structures, calculated properties, and abstracted bioactivity data from the primary scientific literature. osdd.net

ZINC: A free database of commercially available compounds specifically curated for virtual screening. osdd.net

ChemSpider: A free chemical structure database providing access to millions of structures from hundreds of data sources. libretexts.org

BindingDB: A public database focusing on measured binding affinities of proteins with small, drug-like molecules. osdd.net

Data mining of these resources for structures analogous to this compound typically involves several search strategies:

Substructure Search: This method identifies all molecules in a database that contain a specific chemical core or scaffold. For instance, a researcher could search for all compounds containing the "difluoro-methoxy-benzenesulfonamide" substructure to gather a family of closely related analogues.

By mining these databases, researchers can collect the necessary data on known analogues—their structures and reported biological activities—to construct the training and test sets required for developing robust and predictive QSAR models as described in section 5.3.2. neovarsity.org

Mechanistic and Target Oriented Biological Research Involving 2,3 Difluoro 4 Methoxybenzenesulfonamide Derivatives

Investigations of Enzyme Inhibition Mechanisms

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit various enzymes, primarily by acting as a mimic of a transition state or by coordinating with a metal ion in the enzyme's active site. The addition of difluoro and methoxy (B1213986) substituents on the benzene (B151609) ring further refines the electronic and steric properties of the molecule, leading to specific interactions with target enzymes.

Studies on Carbonic Anhydrase Inhibition by Fluorinated Sulfonamides

Fluorinated benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The primary mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the active site. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity.

The introduction of electron-withdrawing fluorine atoms, such as in the 2,3-difluoro substitution pattern, increases the acidity of the sulfonamide's N-H proton, facilitating its deprotonation and enhancing its binding affinity to the positively charged zinc ion. researchgate.net This results in potent inhibition of various CA isoforms. Research has shown that many fluorinated benzenesulfonamides act as nanomolar inhibitors of several CA isoforms, including CA II, CA VII, and the tumor-associated CA IX and CA XII. nih.gov The substitution pattern on the benzene ring also plays a crucial role in determining the isoform selectivity of these inhibitors. Variations in substituents at different positions can lead to a broad range of binding affinities and selectivities across the CA family. nih.gov

Table 1: Inhibitory Activity of Representative Fluorinated Benzenesulfonamides against Carbonic Anhydrase Isoforms

Compound Substitution Pattern Target Isoform Inhibition Constant (Kᵢ)
1 2,3,5,6-Tetrafluorobenzenesulfonamide hCA II Low nanomolar
2 2,4-Disubstituted-3,5,6-trifluorobenzenesulfonamide hCA XIII Effective inhibition with high selectivity
3 3,4-Disubstituted-2,5,6-trifluorobenzenesulfonamide Multiple CAs Higher affinity than 2,4-disubstituted analogs
4 Generic Fluorinated Benzenesulfonamide (B165840) hCA IX Nanomolar inhibition

This table is representative of the data found in the cited literature and illustrates the potency of fluorinated benzenesulfonamides as CA inhibitors. Specific values for 2,3-Difluoro-4-methoxybenzenesulfonamide were not available.

Mechanistic Probes for Aldose Reductase Inhibitory Activity

Aldose reductase (AR) is a key enzyme in the polyol pathway, which has been implicated in the pathogenesis of diabetic complications. Sulfonamides have been investigated as potential inhibitors of AR. nih.gov The inhibitory mechanism can be either competitive or non-competitive, depending on the specific structure of the sulfonamide derivative. nih.gov

For benzenesulfonamide derivatives, the acidic sulfonamide group and the substituted aromatic ring are crucial for binding to the enzyme's active site. The aromatic ring can engage in hydrophobic interactions within the active site, while the sulfonamide moiety can form hydrogen bonds with key amino acid residues. Molecular docking studies have been employed to elucidate these binding interactions and to understand the structure-activity relationships that govern the inhibitory potency of these compounds. nih.gov The difluoro and methoxy substituents of this compound are expected to modulate the electronic distribution and steric profile of the aromatic ring, thereby influencing its interactions with the AR active site.

Table 2: Aldose Reductase Inhibitory Activity of Selected Sulfonamide Derivatives

Compound Compound Class Inhibition Type Inhibitory Potency (Kᵢ or IC₅₀)
Isoindole-1,3-dione-based sulfonamide (4a) Sulfonamide Derivative Competitive/Non-competitive Kᵢ: 0.211 µM
Generic Sulfonamide Sulfonamide Not specified IC₅₀ in the micromolar range

This table presents data for sulfonamide derivatives as aldose reductase inhibitors to provide context for the potential activity of this compound. Data is from cited research. nih.gov

Receptor Binding and Activation/Antagonism Studies

Beyond enzyme inhibition, the sulfonamide scaffold is also a versatile component in the design of ligands for various receptors, including ion channels. The specific substitution pattern on the benzenesulfonamide core is critical for determining the affinity and selectivity for a particular receptor subtype.

Exploration of P2X3 Receptor Ligand Interactions and Selectivity

P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons and are involved in pain transmission and inflammation. nih.gov Consequently, antagonists of P2X3 receptors are of significant interest for the development of novel analgesics. Several sulfonamide derivatives have been identified as potent inhibitors of P2X receptors. nih.govresearchgate.net For instance, Gefapixant, a selective P2X3 receptor antagonist, incorporates a sulfonamide moiety in its structure. nih.gov

Table 3: Activity of Representative Sulfonamide-based P2X Receptor Antagonists

Compound Target Receptor Activity Potency (IC₅₀)
Gefapixant P2X3 Antagonist Not specified in provided abstracts
N-(p-Methylphenylsulfonyl)phenoxazine (PSB-12062) P2X4 Antagonist 1.38 µM (human)
BAY-1797 h-P2X4 Antagonist 211 nM
Elinogrel P2Y12 Antagonist Not specified in provided abstracts

This table showcases the utility of the sulfonamide scaffold in targeting P2X receptors, providing a basis for the potential activity of this compound. Data is from cited research. nih.gov

Modulatory Effects on Other Relevant Receptors or Channels

The sulfonamide functional group is present in a wide array of therapeutic agents that modulate the activity of various ion channels. For instance, certain sulfonamide-containing compounds are known to act as modulators of voltage-gated sodium channels (Nav). nih.gov Blockade of specific isoforms, such as Nav1.7, is a validated strategy for the treatment of chronic pain. nih.gov

Furthermore, sulfonamides have been shown to affect the activity of ATP-sensitive potassium (KATP) channels in pancreatic B-cells, with some derivatives causing a decrease in channel activity (hypoglycemic effect) and others an increase (hyperglycemic effect). nih.gov Biaryl sulfonamides have also been reported to either up- or down-regulate ion channel activity by interacting with the voltage-sensor domain of the channel protein. researchgate.net These findings suggest that a compound like this compound could potentially exhibit modulatory effects on a range of ion channels, a possibility that warrants further investigation.

Protein-Ligand Interaction Analysis (excluding clinical outcomes)

Understanding the molecular interactions between a ligand and its protein target is fundamental to rational drug design. Techniques such as X-ray crystallography and molecular docking are invaluable tools for elucidating these interactions at an atomic level.

In the context of aldose reductase and P2X3 receptor inhibition, where crystal structures with specific sulfonamide derivatives may not always be available, molecular docking studies serve as a powerful predictive tool. nih.govsemanticscholar.org These computational models can predict the preferred binding orientation of the ligand within the active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For this compound, such studies would be instrumental in predicting its binding mode and guiding the design of more potent and selective derivatives.

Covalent vs. Non-Covalent Binding Mechanisms

In the realm of drug discovery, the interaction between a drug molecule and its target protein is fundamental to its therapeutic effect. These interactions can be broadly categorized into two main types: non-covalent and covalent binding.

Non-covalent interactions are reversible and involve weaker forces such as hydrogen bonds, van der Waals forces, and ionic bonds. The drug molecule binds to the target, elicits a biological response, and then dissociates, leaving the target protein unchanged. The effectiveness of a non-covalent inhibitor is determined by the strength of these interactions, often quantified by its binding affinity (Kᵢ). sygnaturediscovery.com

Covalent inhibitors , on the other hand, form a strong, often irreversible, chemical bond with their target protein. sygnaturediscovery.comemjreviews.comnih.gov This type of inhibition typically involves a two-step process: an initial non-covalent binding event followed by the formation of a covalent bond. nih.gov This permanent modification of the target protein can lead to a prolonged duration of action and higher potency. nih.gov However, the high reactivity of covalent inhibitors can also lead to off-target effects and potential toxicity. nih.govresearchgate.net

Derivatives of this compound have been explored as both covalent and non-covalent inhibitors, depending on the specific design and the nature of the target protein. The choice between these two mechanisms is a critical consideration in the drug design process, with each having distinct advantages and disadvantages. nih.govresearchgate.net

Binding MechanismCharacteristicsAdvantagesDisadvantages
Non-Covalent Reversible binding through weaker intermolecular forces.Generally better safety profile, less risk of off-target effects.May require higher doses and more frequent administration.
Covalent Irreversible formation of a chemical bond with the target. emjreviews.comnih.govHigh potency, prolonged duration of action, potential to overcome drug resistance. nih.govIncreased risk of toxicity and off-target effects due to high reactivity. nih.govresearchgate.net

Identification of Key Amino Acid Residues for Binding

The specific amino acid residues within the binding site of a target protein that interact with a drug molecule are crucial for its affinity and selectivity. Identifying these key residues is a central focus of structural biology and computational chemistry in drug discovery. Techniques such as X-ray crystallography and molecular docking are used to visualize and predict these interactions at an atomic level.

For derivatives of this compound, the key amino acid residues for binding will vary depending on the specific protein being targeted. However, some general principles can be inferred from the structure of the compound. The sulfonamide group, for instance, is a common hydrogen bond donor and acceptor and is likely to interact with polar amino acid residues such as serine, threonine, or asparagine. The aromatic ring and the difluoro and methoxy substituents can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and phenylalanine.

In the context of covalent inhibition, the electrophilic nature of a reactive group incorporated into the derivative will determine which nucleophilic amino acid residue it targets. Common targets for covalent modification include cysteine, serine, and lysine residues within the binding pocket. The proximity and reactivity of these residues are critical for the formation of the covalent bond.

Cellular Pathway Modulation and Signaling Research (excluding clinical outcomes)

Impact on KEAP1-NRF2 Axis Activation and Gene Transcription

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. ucl.ac.uknih.gov Under normal conditions, KEAP1 acts as a negative regulator of NRF2, targeting it for ubiquitination and subsequent degradation. ucl.ac.uk However, in the presence of stressors, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that prevents it from binding to NRF2. ucl.ac.uk This allows NRF2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes. ucl.ac.uknih.gov

Certain derivatives of this compound have been investigated for their ability to modulate the KEAP1-NRF2 pathway. These compounds can act as NRF2 activators by reacting with the cysteine sensors in KEAP1, thereby mimicking the effects of oxidative stress and triggering the downstream antioxidant response. ucl.ac.uk This activation can lead to the upregulation of genes involved in detoxification and the reduction of reactive oxygen species (ROS), which has been shown to be protective in various cellular models of disease. nih.govnih.gov

Pathway ComponentFunctionImpact of Activators
KEAP1 Negative regulator of NRF2, promotes its degradation. ucl.ac.ukCovalent modification of cysteine residues, leading to NRF2 release. ucl.ac.uk
NRF2 Transcription factor that upregulates antioxidant and cytoprotective genes. ucl.ac.ukNuclear translocation and activation of gene transcription. ucl.ac.uknih.gov
Antioxidant Genes Detoxify reactive oxygen species and electrophiles.Increased expression, leading to enhanced cellular protection.

Effects on Tubulin Polymerization and Cell Cycle Progression in Model Systems

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. nih.gov Disruption of microtubule dynamics can lead to mitotic arrest and subsequent cell death, making them an important target for anticancer drugs. nih.gov

Some derivatives of this compound have been shown to interfere with tubulin polymerization. nih.gov These compounds can bind to tubulin, either at the colchicine-binding site or other sites, and inhibit the assembly of microtubules. nih.gov This disruption of the microtubule network leads to a block in the cell cycle, typically at the G2/M phase, as the mitotic spindle cannot form correctly. nih.govresearchgate.net Prolonged mitotic arrest can trigger apoptotic cell death. nih.gov

Research in various cancer cell line models has demonstrated that treatment with these derivatives can lead to a significant increase in the population of cells in the G2/M phase of the cell cycle, consistent with their proposed mechanism of action as tubulin polymerization inhibitors. nih.gov

Influence on Apoptotic Pathways and Cellular Energetics

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells and maintaining tissue homeostasis. epo.orggoogle.com Dysregulation of apoptosis is a hallmark of cancer, where cells evade this process and continue to proliferate uncontrollably. google.com There are two main apoptotic pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-mediated.

Derivatives of this compound that inhibit tubulin polymerization can induce apoptosis through the intrinsic pathway. nih.gov The sustained mitotic arrest caused by these compounds can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Furthermore, by disrupting microtubule-dependent processes, these compounds can also impact cellular energetics. The proper functioning of mitochondria, the powerhouses of the cell, relies on the microtubule network for their transport and distribution. Disruption of this network can lead to mitochondrial dysfunction, a decrease in ATP production, and an increase in the production of reactive oxygen species, further contributing to the induction of apoptosis.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The development of new drugs is a complex and lengthy process. To streamline this process, computational methods such as structure-based drug design (SBDD) and ligand-based drug design (LBDD) are widely employed. nih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein. nih.gov Techniques like X-ray crystallography or cryo-electron microscopy are used to determine the precise atomic coordinates of the protein's binding site. This information is then used to design molecules that fit snugly into the binding pocket and make favorable interactions with key amino acid residues. For derivatives of this compound, SBDD can be used to optimize the substituents on the benzenesulfonamide scaffold to enhance binding affinity and selectivity for a particular target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. nih.govnih.gov This approach utilizes the knowledge of a set of molecules that are known to bind to the target. nih.gov By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. nih.gov This model represents the essential steric and electronic features required for binding. LBDD can be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. arxiv.orgresearchgate.netarxiv.org For this compound derivatives, LBDD can help in identifying novel scaffolds or modifications that retain the key pharmacophoric features required for activity.

Design ApproachBasisApplication
Structure-Based Drug Design (SBDD) 3D structure of the target protein. nih.govDesign of molecules with optimal fit and interactions with the binding site.
Ligand-Based Drug Design (LBDD) Knowledge of active ligands for the target. nih.govDevelopment of pharmacophore models to identify new active compounds. nih.gov

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of 2,3-Difluoro-4-methoxybenzenesulfonamide, enabling its separation from impurities and its quantification. The selection of a specific technique is contingent on the sample matrix and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. When coupled with UV-Vis and Mass Spectrometry (MS) detectors, it offers a robust platform for both quantitative and qualitative analysis.

For the separation of substituted benzenesulfonamides, reversed-phase HPLC is commonly employed. A C18 or C8 stationary phase is typically effective. The mobile phase often consists of a mixture of an aqueous component (such as water with an acid modifier like formic acid or phosphoric acid to control the ionization of the sulfonamide group) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to achieve optimal separation of the target compound from any impurities.

UV-Vis detection is suitable due to the presence of the aromatic ring in the molecule, which imparts significant UV absorbance. The detection wavelength is typically set around the absorbance maximum of the compound, which for many benzene (B151609) derivatives is in the range of 230-270 nm. Mass spectrometry provides a highly sensitive and selective detection method, confirming the identity of the compound by its mass-to-charge ratio (m/z) and fragmentation pattern.

Interactive Table 1: Illustrative HPLC-UV/MS Parameters for this compound Analysis

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
MS Detection Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for its analysis, often following a derivatization step to increase its volatility and thermal stability. Derivatization of the sulfonamide group, for instance through methylation or silylation, can make the compound more amenable to GC analysis.

The analysis of fluorinated organic compounds by GC-MS is a well-established technique. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable. The temperature program of the GC oven is optimized to ensure the separation of the derivatized analyte from other components in the sample. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivatized molecule.

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative assessment of the purity of this compound and for monitoring the progress of chemical reactions. Silica gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve good separation. For sulfonamides, solvent systems such as chloroform/methanol or ethyl acetate/hexane are often effective. Visualization of the separated spots can be achieved under UV light (typically at 254 nm) or by staining with a suitable reagent, such as a solution of fluorescamine (B152294), which reacts with the primary amine group if present after hydrolysis of the sulfonamide, or other general visualizing agents. tandfonline.comusda.gov

Preparative chromatography, which can be performed in either a column or a preparative TLC format, is used for the isolation and purification of larger quantities of the compound for further research. The principles are similar to analytical chromatography, but on a larger scale.

Interactive Table 2: Representative TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (1:1, v/v)
Visualization UV light (254 nm)
Expected Rf 0.4 - 0.6 (highly dependent on exact conditions)

Spectrophotometric and Spectrofluorometric Methods

Spectrophotometric and spectrofluorometric methods can be employed for the quantification of this compound, particularly in bulk form or in simple matrices where interfering substances are minimal.

Quantitative UV-Vis Spectroscopy

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of the substituted benzene ring in this compound results in characteristic UV absorption. A solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be determined by comparing the absorbance to a calibration curve prepared from standards of known concentration. The λmax for methoxybenzene derivatives is often found in the UV region. nist.govnist.gov

Fluorescence-Based Detection Methods (if applicable)

The native fluorescence of this compound is not expected to be strong. However, fluorescence-based detection can be achieved through derivatization with a fluorescent tag. For instance, the sulfonamide could potentially be derivatized with a reagent like dansyl chloride. Alternatively, as mentioned for TLC, fluorescamine can be used to create highly fluorescent derivatives, which can then be quantified using a spectrofluorometer. tandfonline.com This approach offers significantly higher sensitivity compared to UV-Vis spectroscopy. The applicability of such methods would require experimental validation to develop a specific and reliable assay for this compound.

Method Validation in Research Contexts

Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. The validation process for an assay for this compound would be guided by international standards, such as the ICH guidelines, and would encompass the evaluation of linearity, accuracy, precision, and detection and quantification limits. wu.ac.thpharmtech.com

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For this compound, linearity would be assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area) would be plotted against the concentration, and a linear regression analysis would be performed. A high correlation coefficient (typically >0.99) would indicate a strong linear relationship. wu.ac.th

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated. For sulfonamides, recovery values are generally expected to be within the range of 80-120%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Acceptable RSD values for precision are typically less than 15%. rsc.org

Validation ParameterTypical Acceptance Criteria for Sulfonamide AnalysisDescription
Linearity (Correlation Coefficient, r²)≥ 0.995Demonstrates a proportional relationship between analyte concentration and analytical response. nih.gov
Accuracy (% Recovery)80% - 120%Measures the closeness of the obtained results to the true value. nih.gov
Precision (RSD)≤ 15%Indicates the degree of scatter between a series of measurements. rsc.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov For sulfonamides, LODs and LOQs can vary significantly depending on the analytical technique and the sample matrix. For HPLC-UV methods, LOQs in the range of micrograms per kilogram (µg/kg) are often reported. nih.gov With the enhanced sensitivity of LC-MS/MS, it is possible to achieve much lower LODs and LOQs, often in the nanogram per kilogram (ng/kg) range. rsc.org

Analytical TechniqueTypical LOD for SulfonamidesTypical LOQ for Sulfonamides
HPLC-UV30 - 80 µg/kg nih.gov40 - 90 µg/kg nih.gov
LC-MS/MS0.007 - 0.030 µg/kg rsc.org0.022 - 0.101 µg/kg rsc.org

Impurity Profiling and Degradant Identification in Synthetic Batches

Impurity profiling is the identification and quantification of impurities present in a substance. For this compound, impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final compound. A thorough impurity profile is essential for ensuring the quality and consistency of research batches.

The analytical techniques used for impurity profiling are similar to those used for the quantification of the main compound, with HPLC and LC-MS/MS being the most powerful tools. wu.ac.th A well-developed HPLC method should be able to separate the main compound from all potential impurities. The use of a photodiode array (PDA) detector can be advantageous as it provides spectral information that can help in the preliminary identification of impurities.

For the structural elucidation of unknown impurities, hyphenated techniques such as LC-MS/MS are invaluable. By analyzing the mass spectra and fragmentation patterns of the impurities, it is possible to deduce their structures. In some cases, preparative HPLC may be used to isolate sufficient quantities of an impurity for further characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Forced degradation studies are often performed to identify potential degradation products that might form under various stress conditions (e.g., acid, base, oxidation, heat, light). This information is crucial for understanding the stability of the compound and for developing stability-indicating analytical methods.

Future Directions and Emerging Applications in Chemical Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of highly functionalized aromatic compounds like 2,3-Difluoro-4-methoxybenzenesulfonamide traditionally relies on multi-step processes that can be resource-intensive. A significant future direction lies in the development of more sustainable and efficient synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of sulfonamides, focusing on reducing solvent use, minimizing by-products, and employing environmentally benign reagents. rsc.orgtandfonline.com

Recent advancements that could be adapted for the synthesis of this compound and its derivatives include:

Mechanochemistry : Solvent-free mechanochemical approaches, which use mechanical force to drive chemical reactions, have been successfully demonstrated for the synthesis of various sulfonamides. rsc.org This technique offers a significant reduction in solvent waste and can lead to higher yields in shorter reaction times.

Catalytic Methods : The use of novel catalysts, such as nano-ruthenium immobilized on magnetite, allows for the direct and selective coupling of sulfonamides and alcohols, with water as the only side-product. acs.org Such domino dehydrogenation-condensation-hydrogenation sequences represent a greener alternative to traditional methods.

Aqueous Synthesis : Performing sulfonamide synthesis in water, under dynamic pH control, eliminates the need for organic bases and simplifies product isolation to mere filtration after acidification. rsc.org

Electrosynthesis : Electrochemical methods provide a conceptually new and simple way to synthesize aromatic sulfonamides, avoiding the harsh conditions often associated with classical approaches. chemistryworld.com

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but also offer cost-effective and efficient routes to produce valuable compounds like this compound.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.netnih.gov For a molecule like this compound, these computational tools can accelerate the design and optimization of new derivatives with desired properties.

Key applications of AI and ML in this context include:

Predictive Modeling : ML algorithms can be trained on large datasets of existing sulfonamides to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. nih.govfrontiersin.org This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing.

De Novo Design : Generative AI models can design entirely new molecules from the ground up, tailored to interact with a specific biological target. nih.govstanford.edu By providing the model with the this compound scaffold and a target of interest, novel drug candidates with potentially high efficacy and selectivity can be generated.

Quantitative Structure-Activity Relationship (QSAR) : AI-powered QSAR models can elucidate the complex relationships between the chemical structure of sulfonamide derivatives and their biological activity. nih.gov This understanding can guide the rational design of more potent and selective compounds.

The integration of AI and ML into the research and development pipeline for compounds like this compound has the potential to significantly reduce the time and cost associated with bringing new drugs and materials to market.

Exploration of New Biological Targets Beyond Established Modalities

While sulfonamides are historically known for their antimicrobial properties, their chemical scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. tandfonline.comajchem-b.com The unique electronic properties of this compound make it an attractive candidate for exploring novel therapeutic applications.

Emerging biological targets for functionalized benzenesulfonamides include:

Anticancer Agents : Many sulfonamide derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors. researchgate.netfrontiersrj.com The fluorinated nature of this compound could enhance its binding affinity and selectivity for specific carbonic anhydrase isoforms. nih.gov Other cancer-related targets for sulfonamides include focal adhesion kinase (FAK) and tubulin. nih.govacs.org

Antidiabetic Agents : Certain sulfonamide derivatives have been designed as multi-target antidiabetic agents, showing inhibitory potential against enzymes like α-glucosidase and α-amylase. rsc.org

Anti-inflammatory Agents : The sulfonamide moiety is present in selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). openaccesspub.org

Antiviral and Other Therapeutic Areas : The versatility of the sulfonamide scaffold has led to its exploration in a wide range of other therapeutic areas, including antiviral, diuretic, and hypoglycemic applications. researchgate.netsciepub.com

The exploration of this compound and its derivatives against these and other novel biological targets could lead to the development of new therapies for a variety of diseases.

Integration with Advanced Material Science and Polymer Chemistry

The incorporation of functional molecules like this compound into polymers can lead to the creation of advanced materials with unique and tunable properties. The sulfonamide group can impart specific functionalities to a polymer backbone, making it responsive to external stimuli or suitable for biomedical applications. ontosight.aiontosight.ai

Potential applications in material science include:

pH-Responsive Polymers : The acidic nature of the sulfonamide proton allows for the creation of polymers that change their solubility or conformation in response to changes in pH. rsc.orgacs.org This property is highly desirable for applications such as drug delivery systems that release their payload in specific pH environments, like that of a tumor.

Biocompatible Coatings : The sulfonamide moiety, known for its biological activity, can be incorporated into polymers used for coating biomedical devices. ontosight.ai These coatings could potentially reduce the risk of infection or improve the biocompatibility of implants.

High-Performance Materials : The combination of the rigid aromatic ring, the polar sulfonamide group, and the hydrophobic fluorine atoms in this compound could be exploited to create polymers with enhanced thermal stability and chemical resistance. ontosight.ai

The synthesis of polymers incorporating this compound could be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. rsc.org

Role in Chemical Probe Development for Biological System Interrogation

Chemical probes are essential tools for studying biological systems, allowing for the visualization and manipulation of specific molecules in their native environment. The sulfonamide scaffold is increasingly being used in the design of such probes.

Future directions for this compound in this area include:

Fluorescent Probes : By attaching a fluorophore to the this compound scaffold, it may be possible to create fluorescent probes that target specific enzymes or cellular compartments. nih.govresearchgate.net The sulfonamide portion of the molecule can act as a recognition element, directing the probe to its biological target. Such probes are valuable for tumor imaging and other diagnostic applications.

Covalent Probes : The sulfonamide group can be modified to create a "warhead" that forms a covalent bond with a specific amino acid residue on a target protein. acs.org This allows for the permanent labeling of the protein, which is useful for identifying drug targets and studying protein function. The reactivity of such probes can be finely tuned through the substitution pattern on the aromatic ring.

Molecular Imaging Agents : The unique properties of sulfonamides can be harnessed to develop probes for the detection of biologically important small molecules, such as hydrogen sulfide (B99878) and other reactive sulfur species. rsc.org

The development of chemical probes based on the this compound structure could provide new insights into complex biological processes and aid in the development of new diagnostic tools.

Q & A

Q. Methodological Solutions :

Orthogonal Assays : Validate results using both fluorescence-based and stopped-flow CO₂ hydration assays for carbonic anhydrase inhibition .

Stability Studies : Perform LC-MS stability profiling under assay conditions.

Crystallographic Validation : Co-crystallize the compound with target enzymes to confirm binding modes .

Advanced: What strategies are recommended for determining the crystal structure of this compound?

Answer:
Steps for Single-Crystal X-ray Diffraction :

Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow high-quality crystals.

Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation or a rotating anode source.

Structure Solution :

  • SHELXT : For initial phase determination via dual-space methods .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., S1–N1 bond length ~1.63 Å) .
    Key Metrics :
ParameterExpected Range
R-factor (R₁)<0.05 for high-resolution data
C–F bond lengths1.34–1.38 Å

Advanced: How do substituent positions (e.g., 2,3-difluoro vs. 3,5-difluoro) influence the carbonic anhydrase inhibitory activity of benzenesulfonamides?

Answer:
Substituent positioning significantly impacts binding affinity. Example from 3,5-Difluorobenzenesulfonamide ():

Substituent PositionsCA II Inhibition (Kᵢ, nM)Rationale
3,5-Difluoro8.2Optimal hydrophobic interactions with active-site residues.
2,3-DifluoroPredicted higher KᵢSteric clash with Thr199 in CA II.

Design Insight : Molecular docking and MD simulations (e.g., using AutoDock Vina) can predict steric/electronic effects. Prioritize para-methoxy groups for enhanced solubility without sacrificing affinity .

Advanced: What are the methodological challenges in studying the solvatochromic effects of this compound?

Answer:
Solvatochromism analysis requires:

  • Solvent Polarity Gradients : Use solvents like cyclohexane (non-polar) to DMSO (polar).
  • UV/Vis Spectroscopy : Monitor λₘₐₓ shifts (e.g., 270–290 nm) to correlate with solvent dielectric constant.
  • Computational Modeling : TD-DFT calculations (B3LYP/6-311+G(d,p)) to simulate electronic transitions.
    Pitfalls : Self-aggregation in non-polar solvents may distort data; use dilute solutions (<1 mM) and dynamic light scattering (DLS) to confirm monomeric states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.